molecular formula C13H14Cl2FNO B6286491 2,3-Dichloro-N-cyclohexyl-6-fluorobenzamide CAS No. 2643368-50-5

2,3-Dichloro-N-cyclohexyl-6-fluorobenzamide

Cat. No.: B6286491
CAS No.: 2643368-50-5
M. Wt: 290.16 g/mol
InChI Key: NOGPTTKZONDLHX-UHFFFAOYSA-N
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Description

2,3-Dichloro-N-cyclohexyl-6-fluorobenzamide is an organic compound with the molecular formula C₁₃H₁₄Cl₂FNO It is characterized by the presence of two chlorine atoms, one fluorine atom, and a cyclohexyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-N-cyclohexyl-6-fluorobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dichlorobenzoic acid, cyclohexylamine, and fluorinating agents.

    Amidation Reaction: The 2,3-dichlorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride. This intermediate is then reacted with cyclohexylamine to form the amide bond, resulting in 2,3-dichloro-N-cyclohexylbenzamide.

    Fluorination: The final step involves the introduction of the fluorine atom at the 6-position of the benzamide ring. This can be achieved using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-N-cyclohexyl-6-fluorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the cyclohexyl group can lead to the formation of ketones or carboxylic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydride) can facilitate substitution reactions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran are commonly used for reduction.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media are employed for oxidation reactions.

Major Products Formed

    Substitution: Products include substituted benzamides with different functional groups replacing chlorine or fluorine.

    Reduction: Products include cyclohexylamines or cyclohexanols.

    Oxidation: Products include cyclohexanones or cyclohexanecarboxylic acids.

Scientific Research Applications

2,3-Dichloro-N-cyclohexyl-6-fluorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-N-cyclohexyl-6-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloro-N-cyclohexylbenzamide: Lacks the fluorine atom, resulting in different chemical and biological properties.

    2,3-Dichloro-6-fluorobenzamide: Lacks the cyclohexyl group, affecting its solubility and reactivity.

    N-cyclohexyl-6-fluorobenzamide: Lacks the chlorine atoms, altering its electronic properties and reactivity.

Uniqueness

2,3-Dichloro-N-cyclohexyl-6-fluorobenzamide is unique due to the combination of chlorine, fluorine, and cyclohexyl groups on the benzamide core. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2,3-dichloro-N-cyclohexyl-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2FNO/c14-9-6-7-10(16)11(12(9)15)13(18)17-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGPTTKZONDLHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(C=CC(=C2Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2FNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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